

Comparative Guide to the Structure-Activity Relationship of Buchenavianine Analogs

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Compound of Interest

Compound Name: (R)-(+)-O-Demethylbuchenavianine
Cat. No.: B12362443

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) of Buchenavianine analogs, focusing on their predicted biological activities and the experimental protocols required for their evaluation. While direct comparative experimental data is limited in the public domain, this document synthesizes available *in silico* predictions and established methodologies to guide further research and drug discovery efforts.

Introduction to Buchenavianine and its Analogs

Buchenavianine and its analogs are a class of flavonoid alkaloids, natural products that have garnered interest for their potential therapeutic properties. Structurally, they feature a flavonoid core linked to a piperidine ring. Variations in the substitution pattern on both the flavonoid and piperidine moieties give rise to a series of analogs with potentially diverse biological activities. Research has suggested that these compounds may possess anti-HIV, anti-inflammatory, and cytotoxic properties. O-Demethylbuchenavianine has been identified as a potentially active anti-HIV agent from the plant *Buchenavia capitata*, though detailed quantitative data on its activity and that of its analogs are not readily available.[1]

In Silico Comparative Analysis

An in silico study using SwissADME, Osiris, and Molinspiration software has provided predictions on the pharmacokinetic and toxicological profiles of Buchenavianine and its analogs.[2][3] These computational models are valuable tools in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Buchenavianine Analogs

Compound	Structure	Molecular Weight (g/mol)	LogP	H-bond Acceptors	H-bond Donors	Predicted Gastrointestinal Absorption	Blood-Brain Barrier Permeation
Buchenavianine	R1=CH ₃ , R2=OCH ₃	383.42	3.65	6	2	High	Yes
O-Demethylbuchenavianine	R1=CH ₃ , R2=OH	369.40	3.23	6	3	High	No
N-Demethylbuchenavianine	R1=H, R2=OCH ₃	369.40	3.38	6	3	High	Yes
5-Hydroxy-Buchenavianine	R1=CH ₃ , R2=OCH ₃ , 3, 5-OH	399.42	3.40	7	3	High	No

Table 2: Predicted Toxicological Risks of Buchenavianine Analogs

Compound	Mutagenicity Risk	Tumorigenicity Risk	Irritant Risk	Reproductive Effect Risk
Buchenavianine	Low	Low	Low	Low
O-Demethylbuchenavianine	Low	Low	Low	Low
N-Demethylbuchenavianine	Low	Low	Low	Low
5-Hydroxy-Buchenavianine	High	Low	Low	Low

Note: The structures are generalized for the purpose of this table. The predictions are based on computational models and require experimental validation.[\[2\]](#)[\[3\]](#)

Experimental Protocols for Biological Evaluation

To experimentally validate the predicted activities and establish a clear structure-activity relationship, the following standardized assays are recommended.

Anti-HIV Activity Assay: HIV Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to evaluate the ability of compounds to protect T-lymphocyte cell lines from the cell-killing effects of HIV.[\[4\]](#)[\[5\]](#)

Materials:

- Human T-lymphoblastoid cell line (e.g., CEM-SS or MT-2)
- HIV-1 viral stock
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
- Buchenavianine analogs and control compounds (e.g., AZT)

- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., acidified isopropanol)
- Microplate reader

Procedure:

- Seed the T-lymphoblastoid cells into a 96-well plate at a predetermined density.
- Add serial dilutions of the Buchenavianine analogs to the wells. Include wells with a positive control (e.g., AZT) and a negative control (no compound).
- Infect the cells with a standardized amount of HIV-1.
- Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (typically 6-7 days).
- At the end of the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from HIV-induced death.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is crucial for determining the toxicity of the compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- A relevant cell line (e.g., the same T-lymphoblastoid cells used in the anti-HIV assay, or a cancer cell line)

- Complete cell culture medium
- Buchenavianine analogs
- 96-well microtiter plates
- MTT reagent
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate.
- Add serial dilutions of the Buchenavianine analogs to the wells. Include a vehicle control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Murine macrophage cell line (e.g., RAW 264.7)
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Buchenavianine analogs and a positive control (e.g., L-NAME)
- 96-well microtiter plates
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
- Microplate reader

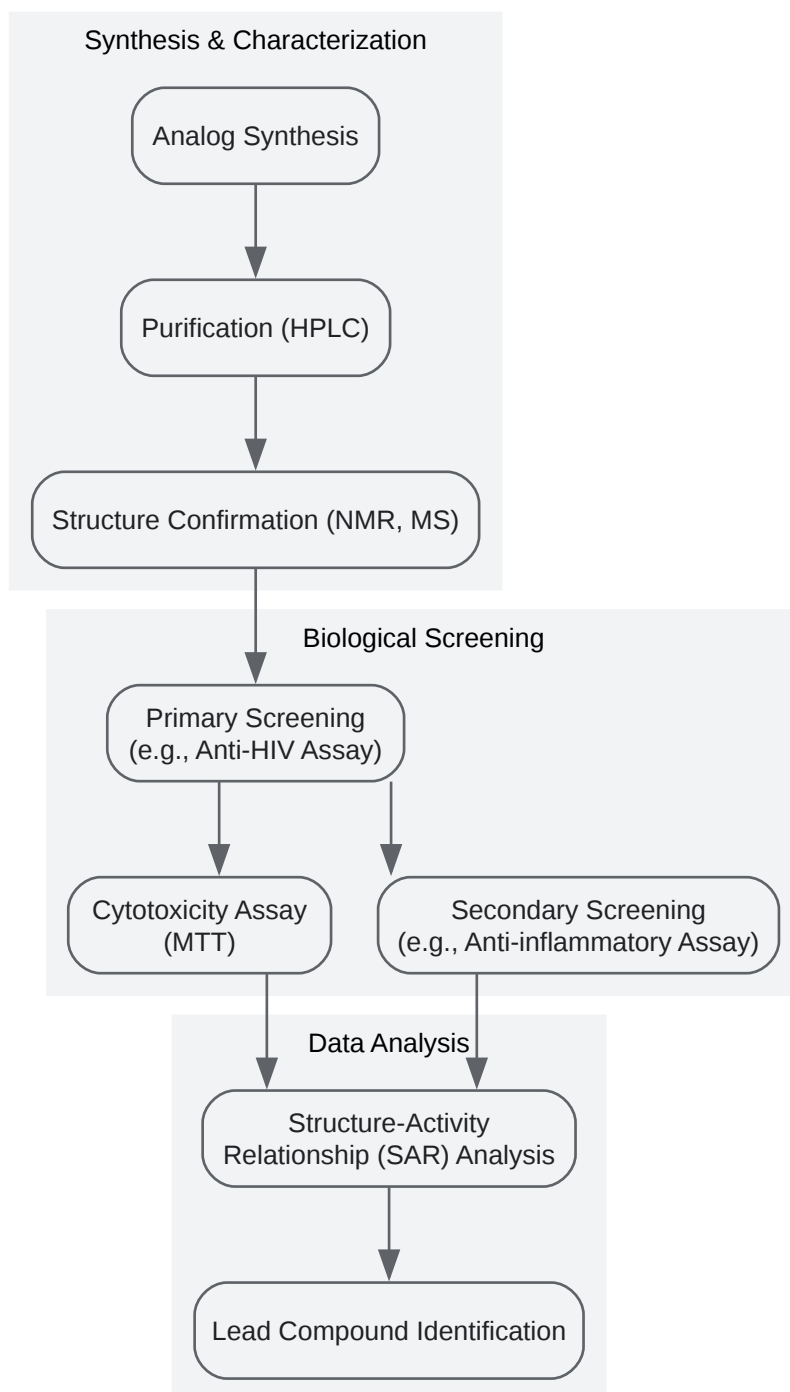
Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the Buchenavianine analogs for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) to induce nitric oxide production. Include wells with untreated cells and cells treated with LPS alone.
- Incubate the plates for 24 hours.
- Collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Quantify the amount of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.
- Calculate the concentration of the compound that inhibits NO production by 50% (IC₅₀).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Buchenavianine analogs.

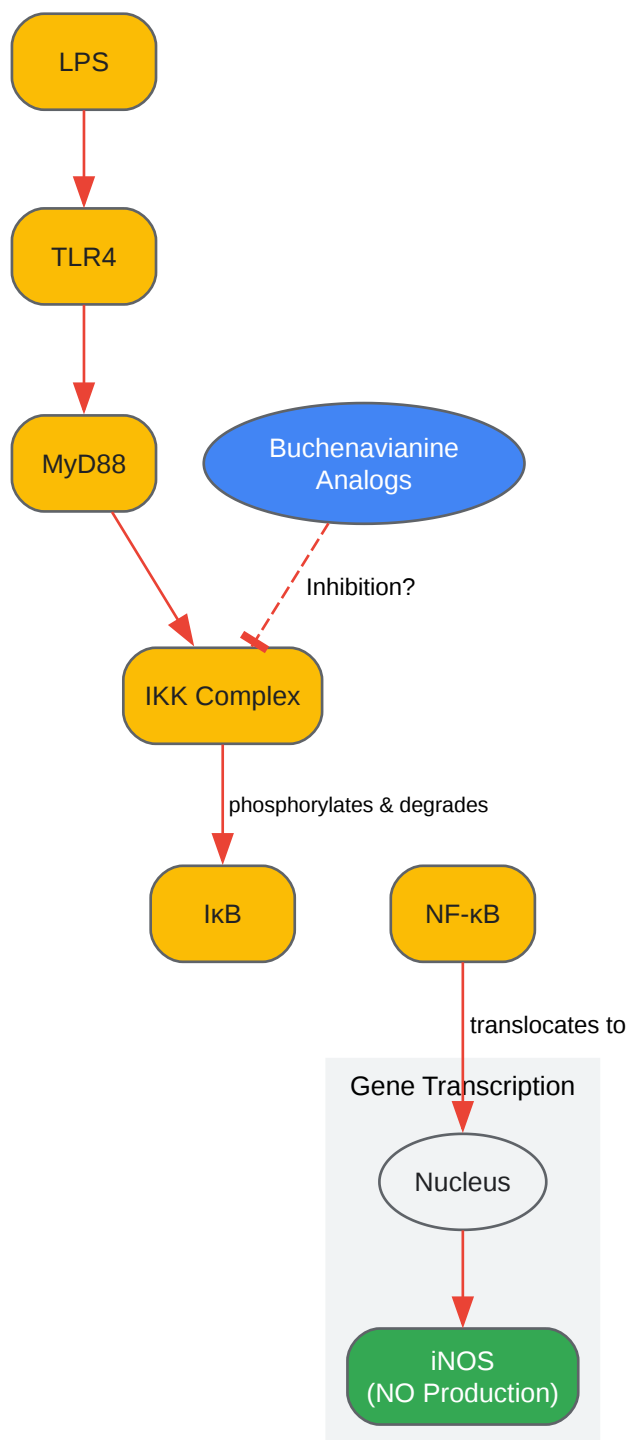


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Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of Buchenavianine analogs.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Flavonoids are known to modulate various signaling pathways involved in inflammation. A plausible mechanism for the anti-inflammatory activity of Buchenavianine analogs could involve the inhibition of the NF- κ B pathway, which is a key regulator of pro-inflammatory gene expression.



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Caption: A hypothetical signaling pathway illustrating the potential inhibition of NF-κB by Buchenavianine analogs.

Conclusion

The development of novel therapeutic agents from natural products like Buchenavianine requires a systematic approach to understanding their structure-activity relationships. While experimental data on Buchenavianine analogs is currently sparse, the in silico predictions presented here offer a valuable starting point for prioritizing synthetic efforts. The detailed experimental protocols provide a clear framework for the biological evaluation of these compounds. Further research, guided by the principles outlined in this guide, is necessary to fully elucidate the therapeutic potential of Buchenavianine analogs and to identify lead compounds for further development.

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